![molecular formula C13H9Cl2N5 B2397393 A 438079 hydrochloride CAS No. 899507-36-9](/img/structure/B2397393.png)
A 438079 hydrochloride
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Overview
Description
A 438079 hydrochloride is a competitive P2X7 receptor antagonist . It is inactive at other P2 receptors . It has been used to determine its inhibitory effect on purinergic receptors . It has also been used to check its inhibitory effects on macrophages .
Molecular Structure Analysis
The empirical formula of this compound is C13H9Cl2N5·HCl · xH2O . The molecular weight is 342.61 (anhydrous basis) . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It should be stored in desiccated conditions at 2-8°C .Scientific Research Applications
Adsorption and Removal of Antibacterial Agents
A 438079 hydrochloride has been studied in the context of removing antibacterial agents like tetracycline hydrochloride (TC) from water. Ball-milled biochar derived from crayfish shell was used for TC removal, demonstrating that ball milling enhanced the adsorption capacity. The main adsorption mechanism involved physisorption via pore filling and chemisorption, including hydroxyl complexation, H-bonding, and electrostatic interaction. This research highlighted its potential application in treating TC-laden wastewater (Zhang et al., 2021).
Hydrogen Chloride and Hydrochloric Acid Uses
While not directly involving this compound, research on hydrogen chloride (HCl) and hydrochloric acid (HCl ACHTUNGTRENNUNG(H2O)x) has shown their widespread application in synthesis of organic and inorganic compounds, salt formation, pH control, neutralizations, and surface cleaning. This study underlines the importance of these substances in various branches of science, including pharmaceuticals and chemical synthesis (Perumalla & Sun, 2012).
Gastroretentive Drug Delivery System
Research on ranitidine hydrochloride, a compound related to this compound, involved developing a gastroretentive drug delivery system. The study investigated the effects of various agents on drug release profiles and floating properties, optimizing the drug release profile for effective drug delivery (Dave, Amin, & Patel, 2004).
Chlorine-35/37 NMR Spectroscopy
This compound's related compound, amino acid hydrochlorides, was analyzed using chlorine-35/37 NMR spectroscopy. This method allowed for the refinement of hydrogen-bonded proton positions, offering insights into the molecular structure of similar compounds (Bryce & Sward, 2006).
Atmospheric Hydroxyl Radicals
Research on atmospheric hydroxyl radicals, relevant to the environmental impact of hydrochloride compounds, showed variations in global OH levels, indicating gaps in understanding of atmospheric self-cleansing. This study is indirectly related to the environmental impact of this compound and its derivatives (Prinn et al., 2001).
Mechanism of Action
Target of Action
A 438079 hydrochloride is a competitive antagonist of the nucleotide receptor P2X7 . The P2X7 receptor is a subtype of the P2X receptor family, which is expressed in the central nervous system and immune system cells .
Mode of Action
This compound interacts with its target, the P2X7 receptor, by competitively inhibiting the receptor . This inhibition prevents the influx of calcium ions in the human recombinant P2X7 cell line . It is devoid of activity at other P2 receptors .
Biochemical Pathways
The P2X7 receptor plays a crucial role in ATP-induced reactive oxygen species formation . This compound has been shown to reduce ATP-induced reactive oxygen species formation in MEL cells by about 87% . It also blocks BzATP-stimulated changes in intracellular calcium concentrations .
Pharmacokinetics
It is soluble in dmso up to 100 mm, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of ATP-induced reactive oxygen species formation and the blocking of BzATP-stimulated changes in intracellular calcium concentrations . It also possesses antinociceptive activity in models of neuropathic pain in vivo .
Action Environment
It is known that the compound is stable under desiccated conditions and should be stored at room temperature .
Safety and Hazards
properties
IUPAC Name |
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5.ClH/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9;/h1-7H,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJFFMIPPMRGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
899431-18-6, 899507-36-9 |
Source
|
Record name | 3-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl pyridine hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A-438079 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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